1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene
Overview
Description
1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2Br2F5O2. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring. It is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene can be synthesized from methanol, 1,1,1-trifluoro-, silver (1+) salt (1:1), and 3,5-dibromoaniline . The reaction involves the substitution of hydrogen atoms on the benzene ring with bromine and fluorine atoms under controlled conditions.
Industrial Production Methods
The industrial production of this compound typically involves the use of advanced organic synthesis techniques. The process requires precise control of temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene is used in scientific research for:
Chemical Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals due to its unique chemical properties.
Material Science: In the creation of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene involves its interaction with various molecular targets. The presence of bromine and fluorine atoms makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of the final products.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable in various synthetic applications. The compound’s high reactivity and ability to participate in diverse chemical reactions set it apart from other similar compounds.
Properties
IUPAC Name |
1,3-dibromo-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F5O2/c9-4-1-3(17-8(13,14)15)2-5(10)6(4)16-7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJHLSRRTFQIFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC(F)F)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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